

Application Notes: Peptide Labeling with Sulfo-Cy5

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Compound of Interest

Compound Name: Sulfo-Bis-(N,N'-carboxylic acid)-
Cy5

Cat. No.: B13423929

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Introduction

Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye commonly used for labeling peptides, proteins, and other biomolecules.[1][2][3] Its sulfonated form (Sulfo-) confers excellent water solubility, which reduces the tendency of the dye to aggregate in aqueous buffers and minimizes the need for organic co-solvents during the labeling reaction.[1][4][5] The dye's excitation and emission maxima are in the far-red spectrum, a significant advantage that lowers the autofluorescence often encountered with biological specimens, leading to a higher signal-to-noise ratio.[2][6]

The carboxylic acid form of Sulfo-Cy5 is a versatile precursor. For labeling peptides, it is typically first activated to an N-hydroxysuccinimide (NHS) ester.[5][6] This "pre-activated" Sulfo-Cy5 NHS ester is the most common reagent for efficiently and specifically reacting with primary amines (—NH_2) found at the N-terminus of a peptide or on the side chain of lysine residues, forming a stable amide bond.[2][7][8][9]

Key Applications of Sulfo-Cy5 Labeled Peptides:

- **Fluorescence Microscopy and Bioimaging:** Track peptide localization in live cells, tissues, or whole organisms.[10][11][12]
- **Flow Cytometry:** Quantify peptide binding to cell surface receptors or analyze cell populations.[9][12]

- Fluorescence Resonance Energy Transfer (FRET): Study molecular interactions, conformational changes, and enzyme kinetics by using Sulfo-Cy5 as part of a donor-acceptor pair.[\[5\]](#)[\[9\]](#)[\[11\]](#)
- Receptor-Ligand Binding Assays: Determine binding affinities and screen for potential drug candidates.[\[13\]](#)
- In Vivo Imaging: Monitor the biodistribution of therapeutic or diagnostic peptides in animal models.[\[11\]](#)

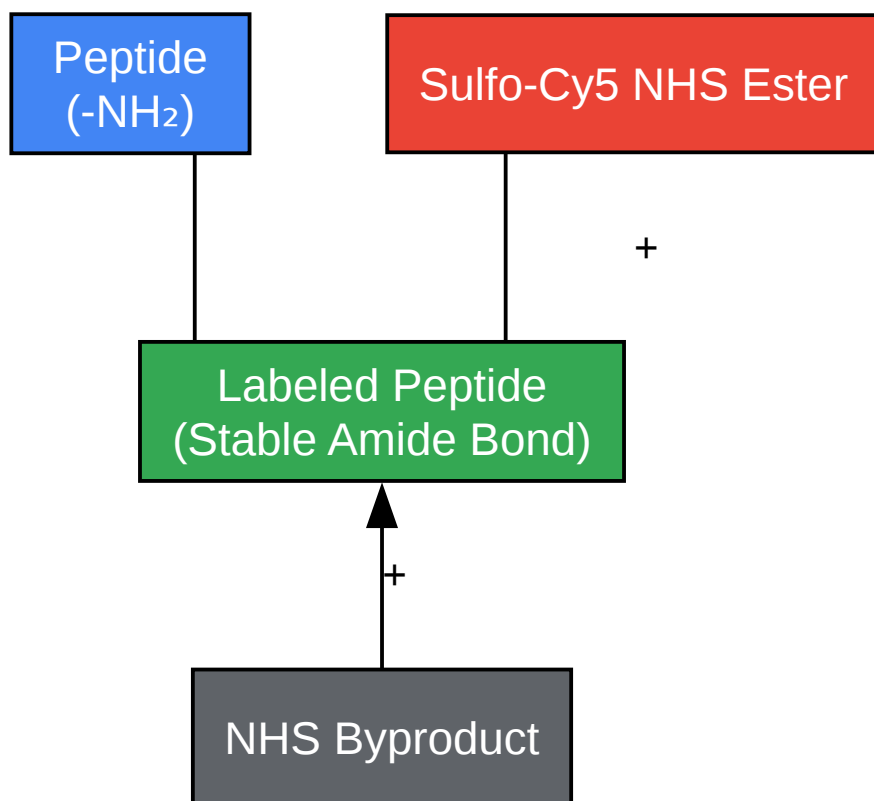
Physicochemical & Spectroscopic Properties

The quantitative properties of Sulfo-Cy5 are summarized below. These values are critical for calculating dye concentration, determining the degree of labeling, and setting up fluorescence imaging instrumentation.

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~649 nm	[1] [14] [15]
Emission Maximum (λ_{em})	~670 nm	[1] [14]
Molar Extinction Coefficient (ϵ)	~250,000 - 271,000 M ⁻¹ cm ⁻¹	[1] [2] [3] [8] [15]
Fluorescence Quantum Yield (Φ)	~0.20 - 0.28	[1] [8] [15]
Recommended Laser Line	633 nm or 647 nm	[2] [6]
pH Sensitivity	Insensitive between pH 4 and 10	[2] [3] [6]
Molecular Weight (Acid form)	750.89 g/mol	[3]
Molecular Weight (NHS Ester form)	847.97 g/mol	[2]

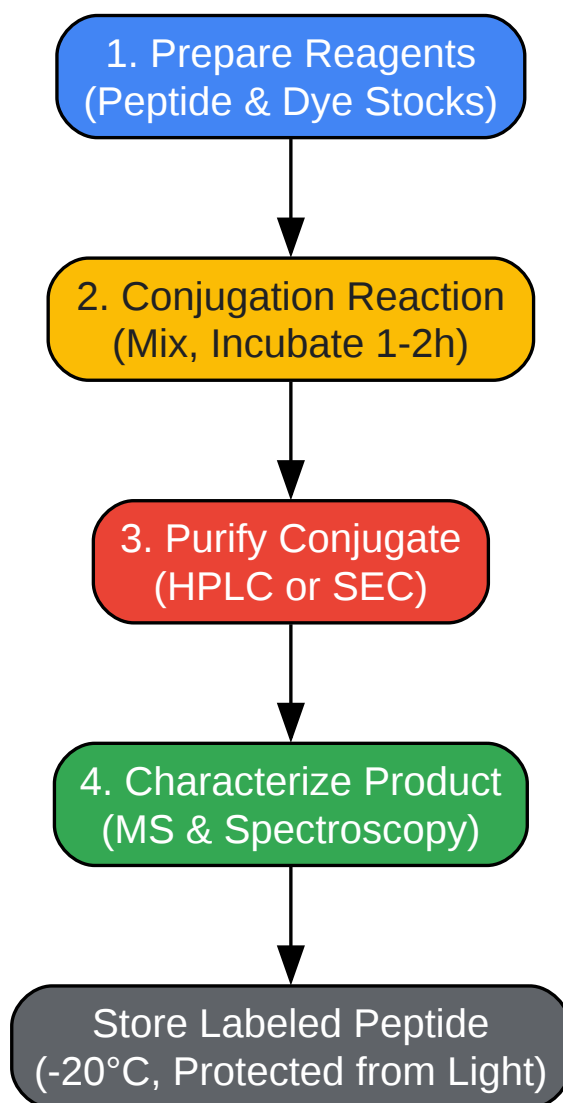
Visualized Workflows and Reactions

The following diagrams illustrate the chemical reaction, the experimental workflow for peptide labeling, and a common application.



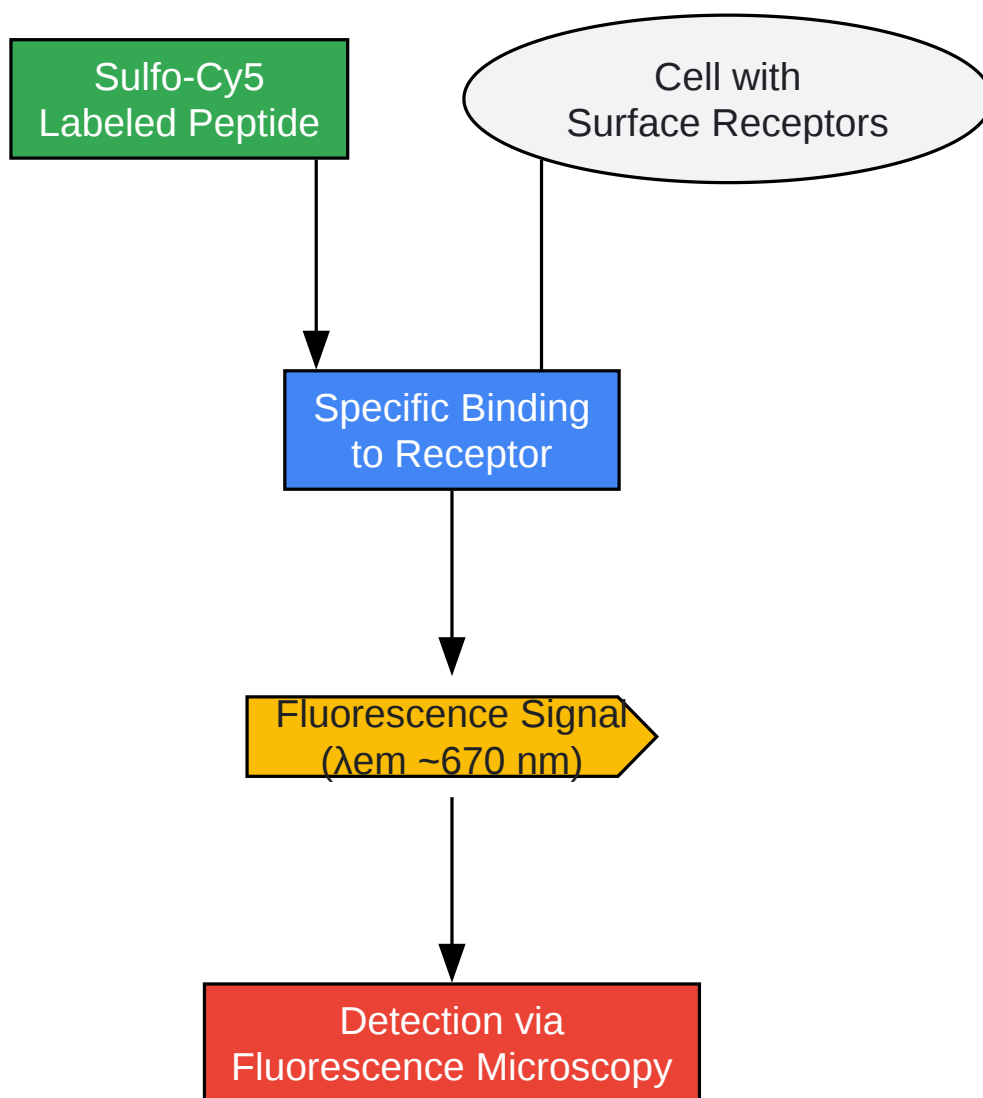
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Caption: Chemical reaction for labeling a primary amine with Sulfo-Cy5 NHS ester.



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Caption: High-level experimental workflow for peptide conjugation and purification.



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Caption: Application of a labeled peptide for cell surface receptor imaging.

Experimental Protocol: Amine Labeling of Peptides

This protocol details the conjugation of a pre-activated Sulfo-Cy5 NHS ester to a peptide containing a primary amine.

1. Materials and Reagents

- Peptide: High-purity (>95%) lyophilized peptide with at least one primary amine (N-terminus or Lysine).
- Sulfo-Cy5 NHS Ester: Stored at -20°C, desiccated.
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): For reconstituting the dye.
- Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5. Amine-free buffers like PBS at pH 7.4 can also be used, though slightly alkaline conditions improve efficiency. Avoid buffers containing primary amines (e.g., Tris, glycine).[\[16\]](#)
- Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
- Purification System:
 - Recommended: Reverse-phase high-performance liquid chromatography (RP-HPLC) system for high-resolution purification.[\[10\]](#)[\[17\]](#)
 - Alternative: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for separating the peptide from smaller, unreacted dye molecules.[\[7\]](#)[\[18\]](#)

2. Reagent Preparation

- Peptide Stock Solution:
 - Accurately weigh the lyophilized peptide.
 - Dissolve it in the Conjugation Buffer to a final concentration of 2-10 mg/mL for optimal labeling efficiency.[\[7\]](#)[\[14\]](#)[\[16\]](#)
 - If the peptide has low solubility, sonication may be required.
- Dye Stock Solution:

- Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mg/mL stock solution by adding the appropriate volume of anhydrous DMSO or DMF.^[14] Mix well by vortexing.
- This stock solution should be prepared fresh and used immediately. Unused portions can be aliquoted and stored at -20°C, but repeated freeze-thaw cycles should be avoided.

3. Peptide Conjugation Reaction

- Calculate Molar Ratio: Determine the moles of peptide in your reaction volume. For efficient labeling, a 10- to 20-fold molar excess of the dye to the peptide is recommended.
- Initiate Reaction: Add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the peptide solution.
- Incubate: Mix the reaction gently and incubate for 1-2 hours at room temperature, protected from light.

4. Reaction Quenching (Optional)

- To stop the reaction and quench any unreacted dye, add the Quenching Buffer to a final concentration of 50-100 mM.
- Incubate for an additional 30 minutes at room temperature.

5. Purification of the Labeled Peptide

Purification is essential to remove free dye and any unlabeled peptide, which can interfere with downstream applications.^[10]

- Method 1: RP-HPLC (Recommended)
 - Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.
 - Load the sample onto a C18 column.

- Elute the components using a gradient of acetonitrile (or methanol) in water, both containing 0.1% TFA.
- Monitor the elution at two wavelengths: ~220-280 nm for the peptide backbone/aromatic residues and ~650 nm for the Sulfo-Cy5 dye.
- The labeled peptide will have a longer retention time than the unlabeled peptide and will absorb at both wavelengths. Collect the corresponding fractions.
- Method 2: Size-Exclusion Chromatography (SEC)
 - Equilibrate a Sephadex G-25 column with an appropriate buffer (e.g., PBS).
 - Load the reaction mixture onto the column.
 - Elute with the equilibration buffer. The larger, labeled peptide will elute first in the colored fractions, while the smaller, free dye molecules will be retained longer and elute later.[7]

6. Characterization and Storage

- Confirmation: Analyze the purified fractions using UV-Vis spectroscopy. The presence of two absorption peaks, one for the peptide (e.g., 280 nm if it contains Trp/Tyr) and one at ~650 nm for the dye, confirms successful conjugation.[7]
- Purity and Identity: Confirm the purity and molecular weight of the final product using analytical HPLC and mass spectrometry.[10]
- Quantification: Determine the final concentration by measuring the absorbance at ~650 nm and using the Beer-Lambert law ($A = \epsilon cl$), where ϵ is the molar extinction coefficient of Sulfo-Cy5.
- Storage: Store the purified, labeled peptide in a suitable buffer at -20°C or below, protected from light. For long-term storage, lyophilization is recommended.

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